molecular formula C17H26O2 B14397468 1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol CAS No. 87996-26-7

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol

Katalognummer: B14397468
CAS-Nummer: 87996-26-7
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: SHBUCCBSSNTTDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol is an organic compound with a complex structure that includes a tert-butoxymethyl group and a phenyl group attached to a cyclohexanol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol typically involves the reaction of a cyclohexanone derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the tert-butoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Compounds with new functional groups replacing the tert-butoxymethyl group.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxymethyl group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(tert-Butoxymethyl)-1-[N-(4-methylbenzenesulfonyl)(4-methylphenoxy)imidoyl]aziridine: A compound with a similar tert-butoxymethyl group but different core structure.

    tert-Butyl hydroperoxide: Another compound with a tert-butyl group, used in oxidation reactions.

Uniqueness

1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

87996-26-7

Molekularformel

C17H26O2

Molekulargewicht

262.4 g/mol

IUPAC-Name

1-[(2-methylpropan-2-yl)oxymethyl]-4-phenylcyclohexan-1-ol

InChI

InChI=1S/C17H26O2/c1-16(2,3)19-13-17(18)11-9-15(10-12-17)14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3

InChI-Schlüssel

SHBUCCBSSNTTDK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OCC1(CCC(CC1)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.